molecular formula C20H19NO3S B11322123 4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11322123
M. Wt: 353.4 g/mol
InChI Key: QFVJUVSWNZXPGR-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core with methoxy and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of methoxy and thiophene groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The methoxy and thiophene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide include:

  • 4-methoxy-N-(3-methoxyphenyl)benzamide
  • N-(thiophen-2-ylmethyl)benzamide
  • 4-methoxybenzamide

Uniqueness

What sets this compound apart from similar compounds is the combination of methoxy and thiophene groups, which confer unique chemical and physical properties. This makes it particularly valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NO3S/c1-23-17-10-8-15(9-11-17)20(22)21(14-19-7-4-12-25-19)16-5-3-6-18(13-16)24-2/h3-13H,14H2,1-2H3

InChI Key

QFVJUVSWNZXPGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

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